HaloTag Succinimidyl Ester O2 Ligand is a specialized chemical compound designed for use in biochemical research, particularly for protein labeling and interaction studies. This ligand features a reactive succinimidyl ester group that facilitates the formation of stable amide bonds with amine-containing molecules, such as proteins and nucleic acids. The compound includes an alkyl chloride connected to the succinimidyl ester through an ethylene glycol linker, which enhances its solubility and reactivity under physiological conditions. The chemical formula of HaloTag Succinimidyl Ester O2 Ligand is .
HaloTag Succinimidyl Ester O2 Ligand is classified as a bioconjugation reagent, specifically designed for covalent attachment to biomolecules. It is primarily sourced from chemical suppliers specializing in laboratory reagents, such as Promega and BenchChem . This compound is part of the broader HaloTag technology platform, which includes various ligands that facilitate the study of protein dynamics and interactions in cellular environments.
The synthesis of HaloTag Succinimidyl Ester O2 Ligand involves several key steps:
The industrial production of this compound follows similar synthetic routes but employs automated reactors and advanced purification systems to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography and mass spectrometry are utilized to verify the identity and purity of the product .
The molecular structure of HaloTag Succinimidyl Ester O2 Ligand consists of several distinct components:
The structure can be summarized as follows:
The compound exhibits significant biological activity due to its ability to form covalent bonds with proteins and nucleic acids, enabling stable complexes for various applications .
HaloTag Succinimidyl Ester O2 Ligand primarily undergoes nucleophilic substitution reactions. The reactive succinimidyl ester group readily reacts with primary amines to form stable amide bonds. This reaction is highly specific and essentially irreversible under physiological conditions .
The main product formed from the reaction between HaloTag Succinimidyl Ester O2 Ligand and primary amines is a stable amide bond linkage. This covalent bond ensures permanent attachment of the ligand to the target biomolecule, which is crucial for downstream applications in biochemical research .
The mechanism of action for HaloTag Succinimidyl Ester O2 Ligand involves the formation of a covalent bond between the reactive succinimidyl ester group and primary amines in target biomolecules. Upon introduction into a solution containing an amine, the succinimidyl ester group reacts rapidly to form a covalent bond, effectively linking the ligand to the target molecule . This reaction can occur under mild conditions, making it suitable for sensitive biological molecules.
The resulting stable amide bond ensures that the ligand remains attached during subsequent experimental procedures, thereby facilitating various applications such as protein labeling and interaction studies .
HaloTag Succinimidyl Ester O2 Ligand has diverse applications across various scientific disciplines:
The HaloTag Succinimidyl Ester O2 Ligand (C₁₈H₂₉ClN₂O₇; MW 420.89) enables irreversible covalent bonding through a nucleophilic substitution reaction between its chloroalkane moiety and the HaloTag protein's engineered dehalogenase [5]. This reaction generates a stable alkyl-enzyme complex resistant to cellular hydrolysis, allowing permanent labeling of fusion proteins under physiological conditions (pH 7.4, 37°C) [4]. The succinimidyl ester (SE) group concurrently reacts with primary amines (ε-amino group of lysine residues or N-termini) in target biomolecules, forming amide bonds for bifunctional conjugation [2] . This dual functionality permits simultaneous attachment of the ligand to both the HaloTag fusion protein and amine-containing probes (e.g., modified RNAs or affinity tags), creating a molecular bridge for complex assembly [4].
Table 1: Reaction Kinetics of HaloTag O2 Ligand Bond Formation
Reaction Type | Target Group | Rate Constant (k) | Half-Life |
---|---|---|---|
Chloroalkane-HaloTag | His289 residue | ~10⁶ M⁻¹s⁻¹ | <1 minute |
Succinimidyl Ester-Amines | Lysine/N-terminus | ~10³ M⁻¹s⁻¹ | ~5 minutes |
Data sourced from live-cell kinetic studies using fluorescence quenching assays [4] [5]
The covalent bond's stability stems from the displacement of the chloride atom in the ligand's hexylchloro group by the HaloTag protein's catalytic histidine (His289), forming an ether linkage that withstands denaturing conditions (e.g., SDS-PAGE or 8M urea) [5]. This orthogonality minimizes background labeling in cellular environments, enabling precise tracking of protein interactions without perturbing native functions [4].
The O2 linker in HaloTag Succinimidyl Ester O2 Ligand consists of a truncated polyethylene glycol (PEG) spacer with two ethylene glycol repeats (8-atom chain), critically influencing molecular flexibility and steric accessibility [2] [4]. Compared to the longer O4 linker (three ethylene glycol repeats; 12-atom chain), the O2 spacer reduces the distance between the conjugated biomolecule and the HaloTag fusion protein from 16.5 Å to 10.8 Å [2]. This shorter length enhances binding efficiency for compact epitopes by:
Table 2: Structural and Functional Comparison of HaloTag Linkers
Linker Type | Ethylene Glycol Repeats | Chain Length (Å) | Ideal Application Context |
---|---|---|---|
O2 | 2 | 10.8 | Nuclear protein complexes, sterically constrained sites |
O4 | 3 | 16.5 | Cell-surface receptors, bulky fluorophores |
Based on RiPCA optimization data for RNA-protein interaction detection [2] [4]
However, the O2 linker's constrained length may impair performance when labeling large protein complexes. Empirical validation is recommended by testing both O2 and O4 ligands, as demonstrated in RiPCA (RNA interaction with Protein-mediated Complementation Assay) studies where O2 outperformed O4 for nuclear RNA-binding proteins like U1A and HNRNPC [4].
The HaloTag O2 ligand enables real-time detection of biomolecular interactions through split-luciferase complementation, exemplified by the RiPCA platform [4]. In this system, the ligand is conjugated to an RNA probe via its succinimidyl ester group, while the chloroalkane moiety binds to a HaloTag-fused SmBiT (11.4 kDa fragment of NanoLuc luciferase) [4]. Interaction between the RNA probe and an RNA-binding protein (RBP) fused to LgBiT (18 kDa fragment) drives reconstitution of active NanoLuc luciferase, generating chemiluminescence proportional to RBP-RNA binding affinity [4].
Key advantages of O2 ligand integration include:
Table 3: Optimization Parameters for RiPCA Using O2 Ligand
Parameter | Recommendation | Impact on Signal-to-Background (S/B) |
---|---|---|
RNA Probe Modification | 5'-terminal amine with C6 spacer | 3.2-fold S/B improvement vs. internal modification |
Ligand Concentration | 250 nM in serum-free buffer | Maximizes labeling without cytotoxicity |
Conjugation pH | 8.0–8.5 (phosphate buffer) | Prevents hydrolysis of succinimidyl ester |
Assay Temperature | 28°C | Reduces non-specific binding vs. 37°C |
Optimized from RiPCA validation studies [4]
The O2 ligand's PEG2 linker proves critical in RiPCA by enabling efficient ternary complex formation: its compact size accommodates the spatial constraints between SmBiT-HaloTag and the RBP-LgBiT, particularly for nuclear interactions where molecular crowding occurs [4]. Post-conjugation, unbound ligand is removed via ethanol precipitation, ensuring >90% labeling specificity as validated through streptavidin-biotin pulldowns [4].
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